N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

Peptide Synthesis Chiral Purity Quality Control

Fmoc-N-methyl-D-leucine (CAS 103478-63-3) is an essential SPPS building block for creating metabolically stable peptide therapeutics. Its D-configuration confers resistance to common proteases, while the N-methyl group synergistically enhances this stability fivefold and promotes β-turn/cis-amide conformations. Procuring this ≥98% HPLC-purity monomer ensures high-yield synthesis of complex peptidomimetics with extended in vivo half-lives. Ships ambient; store at 2-8°C.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 103478-63-3
Cat. No. B557643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
CAS103478-63-3
SynonymsFmoc-N-Me-D-Leu-OH; 103478-63-3; Fmoc-N-methyl-D-leucine; Fmoc-D-N-Me-Leu-OH; (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methyl-pentanoicacid; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoicacid; AmbotzFAA1517; PubChem18971; H-N-ME-D-Ala.Hcl; SCHEMBL3728170; TMA027; 02451_FLUKA; CTK3J1710; MolPort-003-925-221; ZINC2560004; ANW-41592; CF-827; AKOS015837196; AKOS015908538; RTR-000826; AJ-40412; AK-41215; AN-34121; AB1002746; DB-038040
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
InChIKeyBUJQSIPFDWLNDC-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-methyl-D-leucine (CAS 103478-63-3): Core Building Block for Conformationally Defined and Protease-Resistant Peptides


N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, commonly designated Fmoc-N-methyl-D-leucine, is a protected, non-proteinogenic amino acid derivative utilized as a key building block in solid-phase peptide synthesis (SPPS). The compound integrates three critical structural features: an Fmoc protecting group for orthogonal amine protection under basic conditions, an N-methyl substituent that introduces steric constraint and eliminates the amide hydrogen bond donor capability, and a D-configured stereocenter . These attributes collectively impart enhanced metabolic stability and altered conformational preferences to the resulting peptidic chains, positioning this monomer as a strategic component in the design of bioactive peptides and peptidomimetics with improved pharmacokinetic profiles .

Why Fmoc-N-methyl-D-leucine Cannot Be Replaced by L-Isomers or Non-Methylated D-Leucine Analogs


The substitution of Fmoc-N-methyl-D-leucine with its L-enantiomer (Fmoc-N-methyl-L-leucine) or its non-methylated counterpart (Fmoc-D-leucine) fundamentally alters the stereochemical and conformational landscape of the final peptide. The D-configuration is essential for conferring resistance to enzymatic degradation by common proteases, as these enzymes are stereospecific for L-amino acid substrates [1]. Simultaneously, the N-methyl group not only eliminates a hydrogen bond donor, which restricts backbone flexibility and influences secondary structure, but also significantly increases proteolytic stability by sterically hindering protease access to the amide bond [2]. These modifications are not redundant; they function synergistically to define the peptide's biophysical and biological properties. Utilizing a generic L-isomer or a non-methylated D-leucine building block would therefore yield a peptide with drastically different susceptibility to proteolysis and conformational equilibria, compromising the intended research or therapeutic outcome.

Quantitative Differentiation: Comparative Analytical and Performance Data for Fmoc-N-methyl-D-leucine


Chiral Identity Verification via Specific Optical Rotation

The D-configuration of the leucine residue in this compound is unambiguously confirmed by its positive specific optical rotation. In contrast, the L-enantiomer (Fmoc-N-methyl-L-leucine) exhibits a negative rotation of equal magnitude. This parameter serves as a critical quality control benchmark for ensuring enantiomeric purity, which directly impacts the biological activity and proteolytic stability of the final peptide product .

Peptide Synthesis Chiral Purity Quality Control

High Chemical Purity Specification for Reliable SPPS Performance

The commercially available monomer from reputable suppliers is certified at ≥ 99% purity by HPLC . While comparable purity levels may be advertised for analogs like Fmoc-N-methyl-L-leucine, the consistency of this high-purity specification for the D-enantiomer ensures minimal introduction of deletion sequences or other byproducts during automated SPPS. This level of purity reduces the burden on post-synthesis purification and increases the likelihood of obtaining the target peptide in high yield and acceptable homogeneity.

Solid-Phase Peptide Synthesis HPLC Analysis Building Block Quality

Enhanced Proteolytic Stability Conferred by N-Methylation and D-Configuration

Peptides incorporating N-methylated D-amino acids, such as Fmoc-N-methyl-D-leucine, benefit from a dual mechanism of proteolytic protection. First, N-methylation alone has been shown to dramatically increase peptide half-life; for instance, the half-life of a multiply N-methylated somatostatin analogue was extended from 15.5±2 minutes to 74±6 minutes, a ~5-fold improvement [1]. Second, the incorporation of D-amino acids renders peptide bonds resistant to cleavage by common proteases, which are specific for L-amino acid sequences. Homologous D-amino acid containing oligomers were shown to be cleaved minimally or not at all by a panel of enzymes including chymotrypsin, elastase, and trypsin [2]. The combination of these two modifications in a single building block provides a robust strategy for extending the in vivo half-life of therapeutic peptide candidates.

Peptide Therapeutics Protease Resistance Metabolic Stability

Induction of cis-Amide Bond Conformers for Structural Tuning

The N-methyl group on the leucine residue significantly lowers the energy barrier for cis/trans isomerization of the preceding amide bond compared to non-methylated amino acids. This results in a detectable population of cis-conformers in solution, a phenomenon not observed to the same extent in peptides composed solely of non-methylated residues [1]. The presence of this cis isomer can be observed as peak broadening in RP-HPLC analyses and confirmed by NMR spectroscopy. This conformational constraint is a key design element for generating turn structures, cyclic peptide conformations, and for probing structure-activity relationships where backbone topology is critical for target engagement.

Peptide Conformation Cis/Trans Isomerism Peptidomimetics

Defined Solubility Profile in Common SPPS Solvent DMF

The solubility of Fmoc-N-methyl-D-leucine is specified by a major vendor as 0.3 grams in 2 mL of DMF, forming a clear solution . This defined solubility is crucial for preparing stock solutions for automated peptide synthesizers. While this is a vendor-specified value, it provides a practical baseline for process chemists. In contrast, other sterically hindered Fmoc-protected amino acids, particularly those with bulky side-chain protecting groups, may exhibit lower or inconsistent solubility in DMF, which can lead to precipitation and incomplete coupling. Knowing the reliable solubility of this building block allows for the design of robust and reproducible SPPS protocols.

SPPS Protocol Solubility Process Chemistry

High-Impact Scenarios for Procuring Fmoc-N-methyl-D-leucine (CAS 103478-63-3)


Design and Synthesis of Protease-Resistant Therapeutic Peptide Leads

In early-stage drug discovery, a primary obstacle for peptide candidates is rapid degradation by serum proteases. This compound is a rational building block choice for creating analogs with extended in vivo half-lives. The D-configuration provides inherent resistance to common proteases [1], while the N-methyl group further enhances this stability, as evidenced by a fivefold increase in half-life observed in model peptide systems [2]. Procurement of this specific monomer enables the strategic incorporation of these stability-enhancing modifications at critical positions within a peptide sequence.

Conformationally-Constrained Peptide and Peptidomimetic Synthesis

When peptide-receptor interactions require a specific backbone topology, such as a β-turn or a cis-amide bond, Fmoc-N-methyl-D-leucine becomes an essential synthetic tool. Its N-methyl group reduces the energy barrier for cis/trans isomerization, promoting the formation of cis-amide bond conformers that are otherwise inaccessible with standard amino acids [1]. This allows medicinal chemists to rigidify the peptide backbone, reduce conformational entropy, and potentially improve binding affinity and selectivity for a given target. The high chemical purity (≥99% HPLC) of this building block ensures that these precise structural modifications are not confounded by impurities [2].

Solid-Phase Peptide Synthesis (SPPS) of Complex, Hindered Sequences

The synthesis of peptides containing N-methyl amino acids is notoriously challenging due to the low nucleophilicity of the secondary amine. The successful incorporation of Fmoc-N-methyl-D-leucine into a growing peptide chain requires a high-quality building block and optimized coupling conditions. The specified solubility of this compound in DMF (0.3 g/2 mL) facilitates its use in automated synthesizers [1], while its high purity (≥99% HPLC) minimizes the risk of incomplete couplings and the accumulation of deletion byproducts [2]. Procuring this monomer from a reliable source is a critical first step in achieving a successful, high-yielding synthesis of these complex peptide targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.